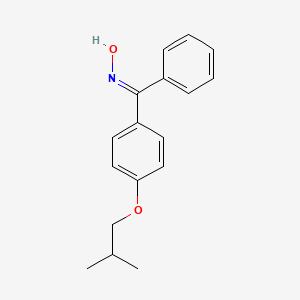
(4-Isobutoxyphenyl)(phenyl)methanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isobutoxyphenyl)(phenyl)methanone oxime is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344 g/mol. It is used primarily in scientific research due to its unique properties, which allow for innovative studies and breakthroughs in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (4-Isobutoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: The process may include steps such as crystallization and recrystallization to purify the final product.
化学反应分析
Types of Reactions: (4-Isobutoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
科学研究应用
(4-Isobutoxyphenyl)(phenyl)methanone oxime has diverse applications in scientific research:
Material Science: It is explored for potential use in two-dimensional materials, leading to the development of new materials with unique properties.
Optoelectronic Devices: Its properties are studied for potential use in optoelectronic devices, which could result in improved performance of these devices.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
作用机制
The mechanism of action of (4-Isobutoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. For example, compounds structurally related to this compound have been studied for their potential in cancer therapy by inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle, and inducing apoptosis. Additionally, it may inhibit enzymes such as 4-Hydroxyphenylpyruvate dioxygenase, which is a vital target for herbicide discovery.
相似化合物的比较
(4-Octyloxyphenyl)(phenyl)methanone oxime: Similar in structure but with an octyloxy group instead of an isobutoxy group.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: A compound from the phenstatin family with potent cytotoxicity against tumor cell lines.
Aryl-naphthyl methanone derivatives: Designed as potential herbicides with preferential herbicidal activity.
Uniqueness: (4-Isobutoxyphenyl)(phenyl)methanone oxime is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in material science and optoelectronics.
属性
IUPAC Name |
(NE)-N-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-15(9-11-16)17(18-19)14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKEOXUVYADAV-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














